4-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methoxy]aniline
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Overview
Description
The compound “4-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methoxy]aniline” is a derivative of aniline and 1,2,4-triazole. Aniline is a primary amine that consists of a benzene ring attached to an amino group. 1,2,4-Triazole is a type of heterocyclic compound that contains a five-membered ring made up of three nitrogen atoms and two carbon atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an aniline derivative with a 1,2,4-triazole derivative. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring (from the aniline) attached to a 1,2,4-triazole ring via a methoxy group. The 1,2,4-triazole ring would also have a cyclopropyl group attached to it .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the aniline and 1,2,4-triazole groups could potentially make the compound more polar .Scientific Research Applications
Microtubule-Binding Agents
One area of application involves the development of microtubule-binding agents. Researchers have synthesized a series of cis-restricted 1,4- and 1,5-disubstituted 1,2,3-triazole analogs of combretastatin A-4. These compounds, including analogs structurally similar to "4-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methoxy]aniline," have shown promising cytotoxicity and tubulin inhibition. Molecular modeling studies indicated that these compounds interact with amino acids in the pharmacophore without forming hydrogen bonds, suggesting a novel mode of action against cancer cells (Odlo et al., 2010).
Antimicrobial Activity
Another significant application is in the synthesis of novel quinazolinone derivatives with potential antimicrobial properties. Some of these compounds, which share a core structural motif with "this compound," have been evaluated for their activity against a variety of microbial pathogens. The research highlighted the versatile synthetic routes for accessing these compounds and their subsequent screening for antimicrobial efficacy (Habib et al., 2013).
Energetic Materials Research
Research into the thermal stability and decomposition of energetic 1,2,4-triazoles, including compounds similar to "this compound," has been conducted to evaluate their potential as propellants and explosives. The study employed a pulsed photoacoustic pyrolysis technique to assess the thermal decomposition of these compounds, providing insights into their suitability for applications in rocket fuels (Rao et al., 2016).
Photoluminescent Materials
The synthesis and characterization of photoluminescent copper(I) complexes incorporating amido-triazole and diphosphine ligands have been explored. These complexes, related to the triazole core of "this compound," exhibit long-lived photoluminescence with potential applications in organic light-emitting diodes (OLEDs) and other photonic devices. The study demonstrated the influence of ligand substitution on the emission properties of these complexes (Manbeck et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methoxy]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c13-9-3-5-10(6-4-9)17-7-11-14-12(16-15-11)8-1-2-8/h3-6,8H,1-2,7,13H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZQWIQVNMCSCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=N2)COC3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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